Tetraethylene glycol monohexadecyl ether
Overview
Description
Tetraethylene glycol monohexadecyl ether: is a non-ionic surfactant with the chemical formula C₂₀H₄₂O₅ . It is part of the glycol ether family, which consists of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . This compound is known for its excellent solubility and surfactant properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including tetraethylene glycol monohexadecyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of this compound, the reaction would involve the alkoxide ion derived from tetraethylene glycol and hexadecyl bromide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Williamson ether synthesis. The process is optimized for high yield and purity, using controlled reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Tetraethylene glycol monohexadecyl ether primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides and strong bases (e.g., NaH).
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Tetraethylene glycol monohexadecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and nanoparticle synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Utilized in the formulation of pharmaceutical emulsions and controlled release systems.
Mechanism of Action
The mechanism of action of tetraethylene glycol monohexadecyl ether is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and bioavailability of hydrophobic compounds .
Comparison with Similar Compounds
- Tetraethylene glycol monododecyl ether
- Hexaethylene glycol monotetradecyl ether
- Ethylene glycol monomethyl ether
Comparison: Tetraethylene glycol monohexadecyl ether is unique due to its longer alkyl chain (hexadecyl group), which provides superior surfactant properties compared to shorter-chain analogs like tetraethylene glycol monododecyl ether . This makes it more effective in applications requiring strong emulsification and solubilization capabilities.
Properties
IUPAC Name |
2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21-28-23-24-29-22-20-27-18-16-25/h25H,2-24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACXEVGZNASLOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967189 | |
Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-63-5 | |
Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5274-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceteth-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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